molecular formula C18H18F3NO4S B2656695 3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 338956-15-3

3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No. B2656695
CAS RN: 338956-15-3
M. Wt: 401.4
InChI Key: VSUASVDCRILGPI-UHFFFAOYSA-N
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Description

The compound “3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide” is a complex organic molecule. It contains a benzylsulfonyl group, a hydroxy group, a methyl group, and a trifluoromethylphenyl group. These functional groups suggest that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzylsulfonyl, hydroxy, methyl, and trifluoromethylphenyl groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the hydroxy group might make it a good nucleophile, while the sulfonyl group could potentially make it a good electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the hydroxy group could potentially make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Antiviral Research

A study highlights the potential of structurally related compounds as novel nonnucleoside inhibitors targeting cytomegalovirus (CMV) DNA maturation. These inhibitors, including a compound similar in structure to the one , do not affect viral DNA synthesis, transcription, or translation but interfere with viral DNA maturation and packaging, suggesting a unique mechanism of action against CMV (Buerger et al., 2001).

Androgen Receptor Modulation

Research on selective androgen receptor modulators (SARMs) explores the pharmacokinetics and metabolism of compounds structurally akin to "3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide," indicating their promise for treating androgen-dependent diseases. This includes examining their absorption, distribution, metabolism, and excretion characteristics in preclinical models (Wu et al., 2006).

Antiandrogen Activity

Another line of research into 3-substituted derivatives of 2-hydroxypropionanilides, which share a core structural motif with the chemical , has led to the discovery of potent antiandrogens. These compounds are being developed for treating androgen-responsive diseases, showcasing the therapeutic potential of manipulating this molecular framework (Tucker et al., 1988).

Insecticide Development

Flubendiamide, a compound with a related chemical structure, illustrates the application of such molecules in developing novel insecticides with strong activity against lepidopterous pests. This research underscores the diverse utility of the core chemical structure in pest management strategies (Tohnishi et al., 2005).

Pharmaceutical Development

Quantum chemical studies of bicalutamide, which shares a similar sulfonamide group, provide insights into the molecular interactions that underlie its mechanism as an anti-prostatic carcinoma drug. This demonstrates the broader relevance of sulfonamide-containing compounds in designing drugs with specific biochemical interactions (Otuokere & Amaku, 2015).

Future Directions

The study and application of this compound could potentially be a fruitful area of research, given the interesting functional groups it contains. It could be explored for potential uses in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-benzylsulfonyl-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4S/c1-17(24,12-27(25,26)11-13-5-3-2-4-6-13)16(23)22-15-9-7-14(8-10-15)18(19,20)21/h2-10,24H,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUASVDCRILGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=CC=CC=C1)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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